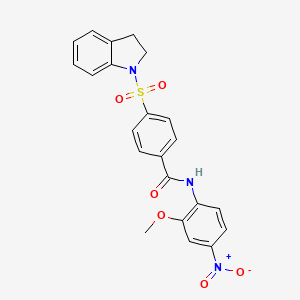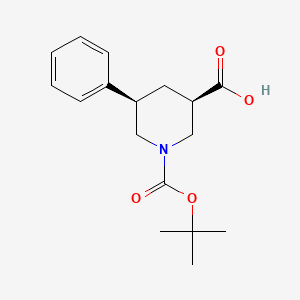
3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate, also known as CPB, is a chemical compound that has been widely used in scientific research as a tool for studying protein-protein interactions. CPB is a small molecule that can selectively bind to specific proteins and disrupt their function, making it a valuable tool for understanding the role of these proteins in various biological processes.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate is not fully understood, but it is believed to involve the covalent modification of specific amino acid residues on the target protein. This modification can disrupt the normal function of the protein, leading to a loss of activity or altered protein-protein interactions.
Biochemical and Physiological Effects:
3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate has been shown to have a number of biochemical and physiological effects, depending on the specific protein target. For example, 3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate has been shown to induce apoptosis in cancer cells by disrupting the function of the tumor suppressor protein p53. It has also been shown to inhibit the activity of the transcription factor NF-kB, which is involved in the immune response and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate is its selectivity for specific protein targets, which allows researchers to study the function of these proteins in a highly controlled manner. Additionally, 3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular protein-protein interactions.
However, there are also some limitations to the use of 3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate in lab experiments. For example, the covalent modification of target proteins can be irreversible, making it difficult to study the effects of 3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate over longer periods of time. Additionally, 3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate may have off-target effects on other proteins, which can complicate the interpretation of experimental results.
Future Directions
There are a number of potential future directions for the use of 3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate in scientific research. One area of interest is the development of new 3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate analogs that can selectively target different protein targets. Additionally, 3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate could be used in combination with other small molecules or drugs to study the effects of protein-protein interactions in the context of specific disease states. Finally, 3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate could be used in conjunction with other techniques such as proteomics or gene editing to gain a more comprehensive understanding of the role of specific proteins in biological processes.
Synthesis Methods
3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate can be synthesized using a variety of methods, but the most common approach involves the reaction of 3-chloro-4-nitrobenzenesulfonyl chloride with 3-pyridin-2-yl-urea in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrogen sulfate to yield the final product.
Scientific Research Applications
3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate has been used in a wide range of scientific studies, particularly in the field of protein-protein interactions. It has been shown to selectively bind to a number of different proteins, including the tumor suppressor protein p53, the transcription factor NF-kB, and the protein kinase CK2. By selectively disrupting the function of these proteins, 3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate can be used to study their role in various biological processes, including cell growth, differentiation, and apoptosis.
properties
IUPAC Name |
3-chloro-4-(pyridin-1-ium-2-ylcarbamoylamino)benzenesulfonyl chloride;hydrogen sulfate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O3S.H2O4S/c13-9-7-8(21(14,19)20)4-5-10(9)16-12(18)17-11-3-1-2-6-15-11;1-5(2,3)4/h1-7H,(H2,15,16,17,18);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLHZVYTCQPEPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[NH+]C(=C1)NC(=O)NC2=C(C=C(C=C2)S(=O)(=O)Cl)Cl.OS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2614478.png)

![Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2614483.png)



![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B2614487.png)
![N-[1-[(1-Cyanocyclopentyl)amino]-1-oxopropan-2-yl]cyclohexanecarboxamide](/img/structure/B2614489.png)





